molecular formula C13H8FN3O2 B2409529 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1429418-31-4

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2409529
CAS No.: 1429418-31-4
M. Wt: 257.224
InChI Key: TXZTZSQDJXQZNA-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a fluorophenyl group at the 7-position and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

  • 5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • Pyrazolo[1,5-a]pyrimidine derivatives with various substituents at the 7-position

Comparison: 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of both a fluorophenyl group and a carboxylic acid group, which can influence its reactivity and biological activity. Compared to other pyrazolo[1,5-a]pyrimidine derivatives, this compound may exhibit distinct photophysical properties and biological activities, making it a valuable scaffold for further research and development .

Properties

IUPAC Name

7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)11-7-10(13(18)19)16-12-5-6-15-17(11)12/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZTZSQDJXQZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC3=CC=NN32)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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